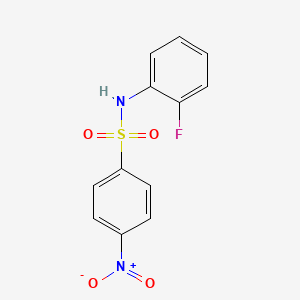

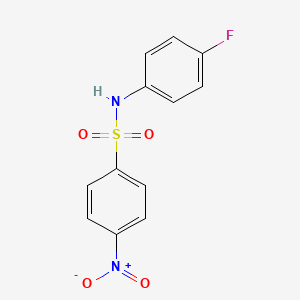

N-(2-fluorophenyl)-4-nitrobenzenesulfonamide

Descripción general

Descripción

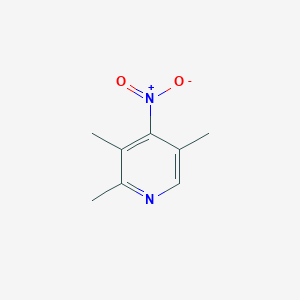

N-(2-fluorophenyl)-4-nitrobenzenesulfonamide, also known as FNBS, is a chemical compound with the molecular formula C12H8FN3O4S. It is a sulfonamide derivative and has been extensively studied for its potential applications in scientific research. FNBS is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

N-(2-fluorophenyl)-4-nitrobenzenesulfonamide, as a derivative in the sulfonamide family, has been the focus of various synthesis and characterization studies. For instance, Murthy et al. (2018) detailed the synthesis and characterization of a similar sulfonamide molecule, providing insights into its structural and electronic properties via spectroscopic tools and computational study (Murthy et al., 2018).

Conformational Properties

Research has also delved into the conformational properties of nitrobenzenesulfonamides. A study by Giricheva et al. (2011) used a combination of gas-phase electron diffraction and quantum chemical study to examine the molecular structure and conformers of 2-nitrobenzenesulfonamide, indicating significant conformational versatility (Giricheva et al., 2011).

Chemical Transformations and Synthesis

The utility of nitrobenzenesulfonamides in chemical transformations and synthesis has been well-documented. Fülöpová and Soural (2015) highlighted their application in solid-phase synthesis, showcasing their role in various chemical transformations (Fülöpová & Soural, 2015).

Molecular Dynamic Simulation Studies

Molecular dynamic simulation studies have also been conducted to understand the behavior of such compounds. Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives including a 4-nitrobenzenesulfonamide derivative, using quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).

Biofilm Inhibition and Cytotoxicity

In the biomedicalfield, the sulfonamide derivatives have shown potential in inhibiting bacterial biofilms and demonstrating cytotoxicity. Abbasi et al. (2020) synthesized and tested various N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, showing their effectiveness against biofilms of certain bacterial strains and their mild cytotoxicity (Abbasi et al., 2020).

Intermediate for Heterocycle Synthesis

The compound has been utilized as an intermediate for synthesizing nitrogenous heterocycles. Kisseljova et al. (2014) described the use of N-Benzyl-2-nitrobenzenesulfonamides in the synthesis of benzhydrylamines, which serve as intermediates for nitrogenous heterocycles, highlighting the compound's role in complex organic synthesis (Kisseljova et al., 2014).

Chemoselective Arylation

Moreover, the compound has been involved in chemoselective arylation processes. Ebrahimi et al. (2015) synthesized various N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides, demonstrating their use in selective protection and acylation reactions (Ebrahimi et al., 2015).

Propiedades

IUPAC Name |

N-(2-fluorophenyl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O4S/c13-11-3-1-2-4-12(11)14-20(18,19)10-7-5-9(6-8-10)15(16)17/h1-8,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQIYYXCBMIDGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

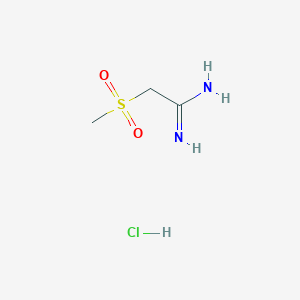

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-4-nitrobenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

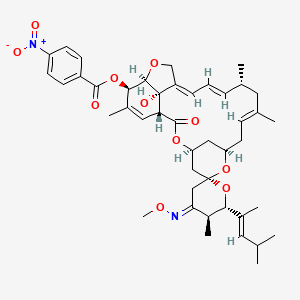

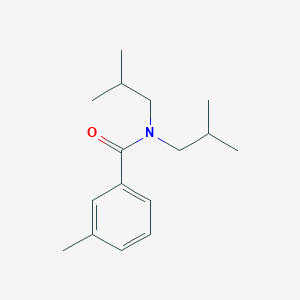

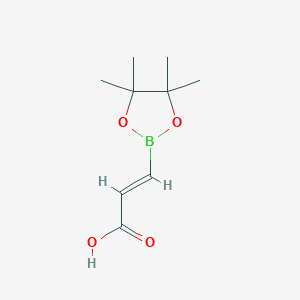

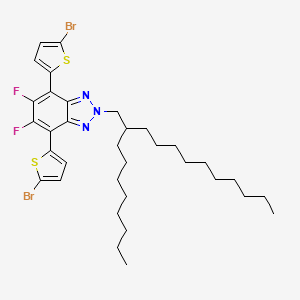

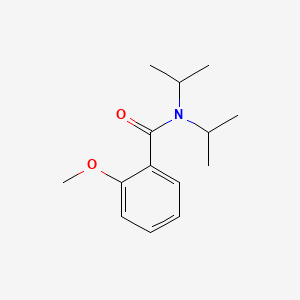

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S,3aR,6S,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B3342304.png)